molecular formula C8H15ClO B14479168 (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane CAS No. 67295-03-8

(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane

Cat. No.: B14479168
CAS No.: 67295-03-8
M. Wt: 162.66 g/mol
InChI Key: KHUQBVBUNDRPRQ-JGVFFNPUSA-N
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Description

(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is an organic compound with a unique stereochemistry. It is a cyclohexane derivative where a chlorine atom and a methoxymethyl group are attached to the first and second carbon atoms, respectively. The specific stereochemistry (1R,2S) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane or a substituted cyclohexane derivative.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxymethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or convert the methoxymethyl group to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives with hydroxymethyl groups.

Scientific Research Applications

(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane depends on its interaction with specific molecular targets. The chlorine atom and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Chloro-2-(hydroxymethyl)cyclohexane: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    (1R,2S)-1-Bromo-2-(methoxymethyl)cyclohexane: Similar structure but with a bromine atom instead of a chlorine atom.

    (1R,2S)-1-Chloro-2-(ethoxymethyl)cyclohexane: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

(1R,2S)-1-Chloro-2-(methoxymethyl)cyclohexane is unique due to its specific stereochemistry and the presence of both chlorine and methoxymethyl groups

Properties

CAS No.

67295-03-8

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

(1R,2S)-1-chloro-2-(methoxymethyl)cyclohexane

InChI

InChI=1S/C8H15ClO/c1-10-6-7-4-2-3-5-8(7)9/h7-8H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

KHUQBVBUNDRPRQ-JGVFFNPUSA-N

Isomeric SMILES

COC[C@@H]1CCCC[C@H]1Cl

Canonical SMILES

COCC1CCCCC1Cl

Origin of Product

United States

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